![molecular formula C13H15N3O4 B13448044 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a dimethylaminophenyl group. It has been studied for its potential in improving monoclonal antibody production and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[4-(dimethylamino)phenyl]carbamate under controlled conditions. One common method involves the use of solvents such as dimethyl sulfoxide and reagents like lithium chloride and butyric acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfoxide, lithium chloride, and butyric acid. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. It has been shown to suppress cell growth and increase cell-specific glucose uptake rates and intracellular adenosine triphosphate levels during monoclonal antibody production . Additionally, it can control the level of galactosylation for N-linked glycans, which is a critical quality attribute of therapeutic monoclonal antibodies .
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a protecting group for amino acids and in the synthesis of biologically active molecules.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A multitargeted compound combining structural fragments of known therapeutically relevant compounds.
Uniqueness
2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate is unique due to its specific structure, which allows it to improve monoclonal antibody production and control galactosylation levels in therapeutic antibodies. This makes it particularly valuable in the field of biopharmaceuticals and therapeutic antibody production .
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-[4-(dimethylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H15N3O4/c1-15(2)10-5-3-9(4-6-10)14-13(19)20-16-11(17)7-8-12(16)18/h3-6H,7-8H2,1-2H3,(H,14,19) |
InChI Key |
KKQAHQFLXQZLRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene](/img/structure/B13447964.png)
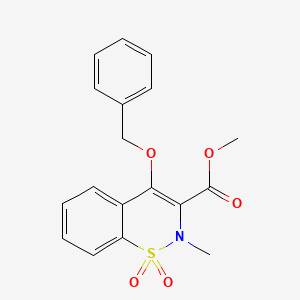
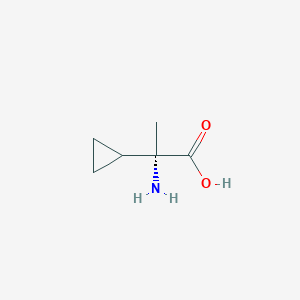
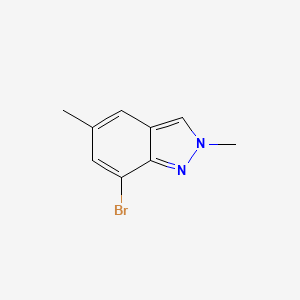
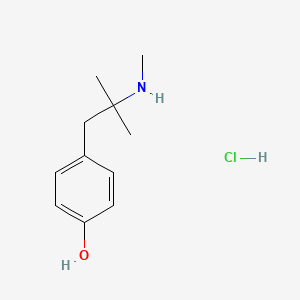
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)
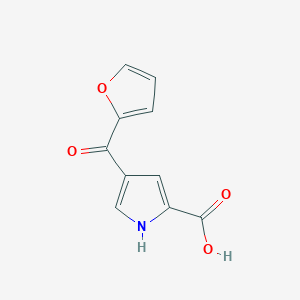

![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)
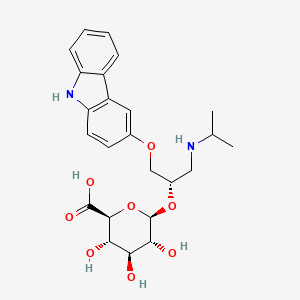

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
